N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-9(18)13-6-5-10(21-13)7-8-17-22(19,20)14-11(15)3-2-4-12(14)16/h2-6,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRGBKJAKQJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
Thiophene undergoes electrophilic substitution at the α-position due to its electron-rich aromatic system. To introduce the acetyl group at the 5-position:
Procedure
- Dissolve thiophene (10 mmol) in dry dichloromethane (DCM) under nitrogen.
- Add acetyl chloride (12 mmol) and aluminum chloride (12 mmol) at 0°C.
- Stir at room temperature for 6 hours. Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 9:1) to isolate 5-acetylthiophene-2-carbaldehyde .
Ethylamine Linker Installation
The aldehyde intermediate is converted to an ethylamine via a reductive amination strategy:
Procedure
- React 5-acetylthiophene-2-carbaldehyde (5 mmol) with 2-aminoethanol (6 mmol) in methanol.
- Add sodium cyanoborohydride (6 mmol) and stir at 60°C for 12 hours.
- Purify via recrystallization (ethanol/water) to obtain 2-(5-acetylthiophen-2-yl)ethylamine .
Synthesis of 2,6-Difluorobenzenesulfonyl Chloride
Sulfonation of 1,3-Difluorobenzene
Procedure
Chlorination with Phosphorus Pentachloride
Procedure
- Reflux 2,6-difluorobenzenesulfonic acid (5 mmol) with PCl5 (15 mmol) in thionyl chloride (10 mL) for 2 hours.
- Distill under reduced pressure to obtain 2,6-difluorobenzenesulfonyl chloride .
Sulfonamide Coupling Reaction
Reaction Optimization
The sulfonyl chloride reacts with the ethylamine derivative in the presence of a base to scavenge HCl.
Procedure
- Dissolve 2-(5-acetylthiophen-2-yl)ethylamine (5 mmol) in dry tetrahydrofuran (THF).
- Add 2,6-difluorobenzenesulfonyl chloride (5.5 mmol) and triethylamine (6 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (DCM:methanol = 95:5).
Comparative Analysis of Bases
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | THF | 25°C | 72% |
| Pyridine | DCM | 0°C → 25°C | 68% |
| NaHCO3 | H2O/THF | 25°C | 58% |
Triethylamine in THF provided optimal yield due to efficient HCl absorption and solubility.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) showed >98% purity, confirming minimal side products.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the amine on Wang resin and performing stepwise coupling reduced purification steps but lowered yield (54%) due to incomplete resin cleavage.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene ring and the sulfonamide group may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The compound shares structural homology with several sulfonamide-based inhibitors and impurities, differing primarily in substituents and functional groups. Key comparisons include:
Pharmacological and Functional Comparisons
- BRAF/HDAC Dual Inhibitors: Compounds like the B-Raf inhibitor in and feature pyrimidine/thiazole substituents, enabling potent BRAF kinase inhibition (IC₅₀ values in nM range) .
- Dabrafenib Derivatives : The dabrafenib impurity () shares the 2,6-difluorobenzenesulfonamide core but substitutes the thiophene with a chloropyrimidine. This difference reduces solubility (freely soluble in acetonitrile ) compared to thiophene-containing analogues, which may exhibit better aqueous solubility due to polar acetyl groups.
- Anti-Inflammatory Agents : SI-613 () demonstrates prolonged anti-inflammatory effects via sustained diclofenac release. While the target compound lacks a conjugated polymer, its acetylthiophene moiety could similarly modulate drug release kinetics .
Key Research Findings
Substituent-Driven Activity : Pyrimidine and thiazole substituents (e.g., in B-Raf inhibitors) correlate with high kinase affinity, while thiophene derivatives may prioritize solubility and metabolic stability .
Pharmacokinetics : The acetyl group in the target compound could enhance oral bioavailability compared to chlorinated analogues, as seen in dabrafenib impurities .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide compound notable for its potential applications in medicinal chemistry, particularly in anti-inflammatory and analgesic drug development. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a difluorobenzene moiety, and an acetylthiophenyl group. The unique combination of these functional groups suggests diverse biological interactions:
- Sulfonamide Group : Known for its ability to participate in nucleophilic substitution reactions.
- Difluorobenzene Moiety : Can undergo electrophilic aromatic substitution.
- Acetylthiophenyl Group : Engages in reactions typical of thiophene derivatives, such as oxidation and coupling reactions.
Research indicates that this compound may modulate biological pathways primarily through:
- Enzyme Inhibition : The compound has shown potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediating pain and inflammation.
Anti-inflammatory and Analgesic Properties
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- In Vivo Studies : Animal models have shown that administration of sulfonamide derivatives led to a marked decrease in inflammation markers.
- Cell Culture Studies : In vitro assays have indicated that the compound reduces cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, potential anticancer |
| N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide | Structure | Anticancer, anti-inflammatory |
| 2-Acetylthiophene | Structure | Flavoring agent; less studied for medicinal use |
Case Studies
- Case Study on Inflammation :
- A study evaluated the effects of sulfonamides on carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema size compared to control groups.
- Case Study on Cancer Cell Lines :
- Research involving various thiophene derivatives showed promising cytotoxic activity against breast cancer cell lines, suggesting that modifications to the thiophene structure could enhance efficacy.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this sulfonamide derivative?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, especially given the compound’s sensitivity to degradation under light or humidity .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) resolves structural features like the acetylthiophen-ethyl moiety and difluorobenzenesulfonamide group. Fluorine-specific NMR settings are advised due to the presence of two fluorine atoms .
- Mass Spectrometry (MS) (ESI-QTOF) confirms molecular weight (theoretical ~519.56 g/mol for Dabrafenib analogs) and detects impurities from synthetic intermediates .
Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- The compound likely acts as an ATP-competitive B-Raf inhibitor , binding to the kinase domain’s hydrophobic pocket. This is inferred from structural analogs like Dabrafenib, which target V600E-mutated B-Raf by stabilizing the inactive αC-helix conformation .
- Validate via kinase selectivity profiling (e.g., Eurofins KinaseProfiler™) to rule off-target effects on MEK or EGFR, which are common in combination therapies .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Under inert gas (argon) at -20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonamide group or acetylthiophen degradation .
- Handling : Use spark-free tools and anti-static equipment due to flammability risks (H228 classification) .
Advanced Research Questions
Q. How can experimental designs address contradictory efficacy data in BRAF-mutated vs. wild-type cancer models?
Methodological Answer:
- Employ isogenic cell line pairs (e.g., BRAF V600E vs. wild-type) to isolate mutation-specific effects. Use dose-response curves (IC₅₀) and phospho-ERK Western blotting to confirm target engagement .
- For in vivo contradictions, integrate tumor microenvironment analysis (e.g., IHC for stromal markers) to assess if fibroblast interactions modulate drug resistance .
Q. What strategies optimize this compound’s synergy with MEK/EGFR inhibitors in combination therapy studies?
Methodological Answer:
Q. How can researchers resolve discrepancies in pharmacokinetic (PK) profiles between rodent and primate models?
Methodological Answer:
Q. What computational methods predict resistance mutations arising from prolonged exposure to this compound?
Methodological Answer:
- Perform molecular dynamics simulations to map energy landscapes of B-Raf binding pockets under drug pressure. Focus on gatekeeper residues (e.g., T529) that may acquire mutations .
- Validate predictions with CRISPR-Cas9 mutagenesis libraries in 3D tumor spheroids .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. DMSO-based assays?
Methodological Answer:
- Solubility-by-design : Use co-solvency approaches (e.g., PEG-400/water mixtures) to mimic physiological conditions. Avoid pure DMSO, which overestimates solubility by disrupting crystallinity .
- Thermodynamic solubility assays (shake-flask method) provide more clinically relevant data than kinetic measurements .
Q. Why do in vitro cytotoxicity results fail to correlate with in vivo tumor regression?
Methodological Answer:
- Evaluate plasma protein binding (e.g., via equilibrium dialysis) to quantify free drug availability. High albumin binding (>95%) may reduce efficacy in vivo despite potent in vitro activity .
- Incorporate PK/PD modeling to align exposure thresholds (AUC/MIC) with tumor shrinkage metrics .
Synthesis & Optimization
Q. What steps improve yield in the final sulfonamide coupling reaction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
